molecular formula C20H17NO4 B12985891 (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid

(1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid

Cat. No.: B12985891
M. Wt: 335.4 g/mol
InChI Key: JTLBPCGPNHZKPG-JQHSSLGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[210]pentane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[210]pentane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry. It serves as a model compound for understanding the behavior of similar bicyclic structures in biological systems.

Medicine

In medicinal chemistry, (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or bind to receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Another bicyclic compound with similar structural features but different stereochemistry.

    (1S,3R,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid: A stereoisomer of the compound , differing in the spatial arrangement of atoms.

Uniqueness

What sets (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid apart is its specific stereochemistry, which can result in unique interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid

InChI

InChI=1S/C20H17NO4/c22-19(23)18-15-9-17(15)21(18)20(24)25-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,15-18H,9-10H2,(H,22,23)/t15-,17+,18-/m0/s1

InChI Key

JTLBPCGPNHZKPG-JQHSSLGASA-N

Isomeric SMILES

C1[C@H]2[C@@H]1N([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1C2C1N(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.